molecular formula AgBr B3419461 Silver bromide CAS No. 14358-95-3

Silver bromide

Cat. No. B3419461
CAS RN: 14358-95-3
M. Wt: 187.77 g/mol
InChI Key: ADZWSOLPGZMUMY-UHFFFAOYSA-M
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Patent
US04009039

Procedure details

Into a solution of 8.6 g of capric acid in 100 ml of butyl acetate was emulsified 20 ml of a 2.5%, by weight, aqueous solution of hydrogen bromide while stirring with a stirrer at 5° C. To this emulsion was added 50 ml of an aqueous silver ammine complex solution containing 8.5 g of silver nitrate (which solution had been previously cooled to 5° C) over a period of 30 seconds to allow the capric acid, the hydrogen bromide and the silver ion to react simultaneously to form silver caprate and silver bromide simultaneously. After being allowed to stand, the mixture separated into a water phase and butyl acetate phase containing silver bromide and silver caprate. The water phase was removed and the butyl acetate phase was dispersed into 120 g of a 15%, by weight, solution of polyvinyl butyral in isopropanol. To the resulting silver salt-polymer dispersion, the following components were added in succession at 40° C at intervals of 5 minutes.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:3].[BrH:13].[Ag:14].[N+]([O-])([O-])=O.[Ag+]>C(OCCCC)(=O)C>[O-:3][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:1].[Ag+:14].[Ag:14][Br:13] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Ag]
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]C(=O)CCCCCCCCC.[Ag+]
Name
Type
product
Smiles
[Ag]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04009039

Procedure details

Into a solution of 8.6 g of capric acid in 100 ml of butyl acetate was emulsified 20 ml of a 2.5%, by weight, aqueous solution of hydrogen bromide while stirring with a stirrer at 5° C. To this emulsion was added 50 ml of an aqueous silver ammine complex solution containing 8.5 g of silver nitrate (which solution had been previously cooled to 5° C) over a period of 30 seconds to allow the capric acid, the hydrogen bromide and the silver ion to react simultaneously to form silver caprate and silver bromide simultaneously. After being allowed to stand, the mixture separated into a water phase and butyl acetate phase containing silver bromide and silver caprate. The water phase was removed and the butyl acetate phase was dispersed into 120 g of a 15%, by weight, solution of polyvinyl butyral in isopropanol. To the resulting silver salt-polymer dispersion, the following components were added in succession at 40° C at intervals of 5 minutes.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:3].[BrH:13].[Ag:14].[N+]([O-])([O-])=O.[Ag+]>C(OCCCC)(=O)C>[O-:3][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:1].[Ag+:14].[Ag:14][Br:13] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Ag]
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]C(=O)CCCCCCCCC.[Ag+]
Name
Type
product
Smiles
[Ag]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.